

Biological Activity of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid Derivatives

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Compound of Interest

Compound Name: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Cat. No.: B11725858

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Technical Guide & Whitepaper

Executive Summary

The **(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid** scaffold represents a critical pharmacophore in the development of metabolic modulators. Unlike phenoxy-isobutyric acids (fibrates), this

-hydroxy-

-aryl acid motif is structurally optimized to bind to the allosteric sites of mitochondrial kinases, specifically Pyruvate Dehydrogenase Kinase (PDK) isoforms.

Its biological significance lies in its ability to mimic pyruvate while providing additional hydrophobic interactions via the p-chlorophenyl group. This activity drives a metabolic shift from aerobic glycolysis (Warburg effect) to oxidative phosphorylation (OXPHOS), making it a high-value target for Type 2 Diabetes (T2D), oncology, and ischemic injury research.

Key Biological Profiles

Activity Domain	Primary Target	Mechanism of Action	Therapeutic Outcome
Metabolic Regulation	PDK Isoforms (PDK2, PDK4)	Allosteric Inhibition (ATP-competitive or L2 site)	Increased PDH flux; lowered blood glucose/lactate.
Oncology	Mitochondrial Metabolism	Reversal of Warburg Effect	Sensitization of cancer cells to apoptosis; reduced proliferation.
Lipid Metabolism	PPAR / PPAR	Weak Agonism (Scaffold-dependent)	Improved lipid profiles (secondary to PDK effects).

Molecular Mechanism of Action

The biological activity of the (R)-enantiomer is stereospecific. The (R)-configuration aligns the hydroxyl group to interact with key residues (often Arg and Tyr) within the PDK nucleotide-binding pocket, a feature shared with potent PDK inhibitors like AZD7545 and Dichloroacetate (DCA) analogs.

The PDK/PDH Axis

The Pyruvate Dehydrogenase Complex (PDC) is the gatekeeper linking glycolysis to the TCA cycle.

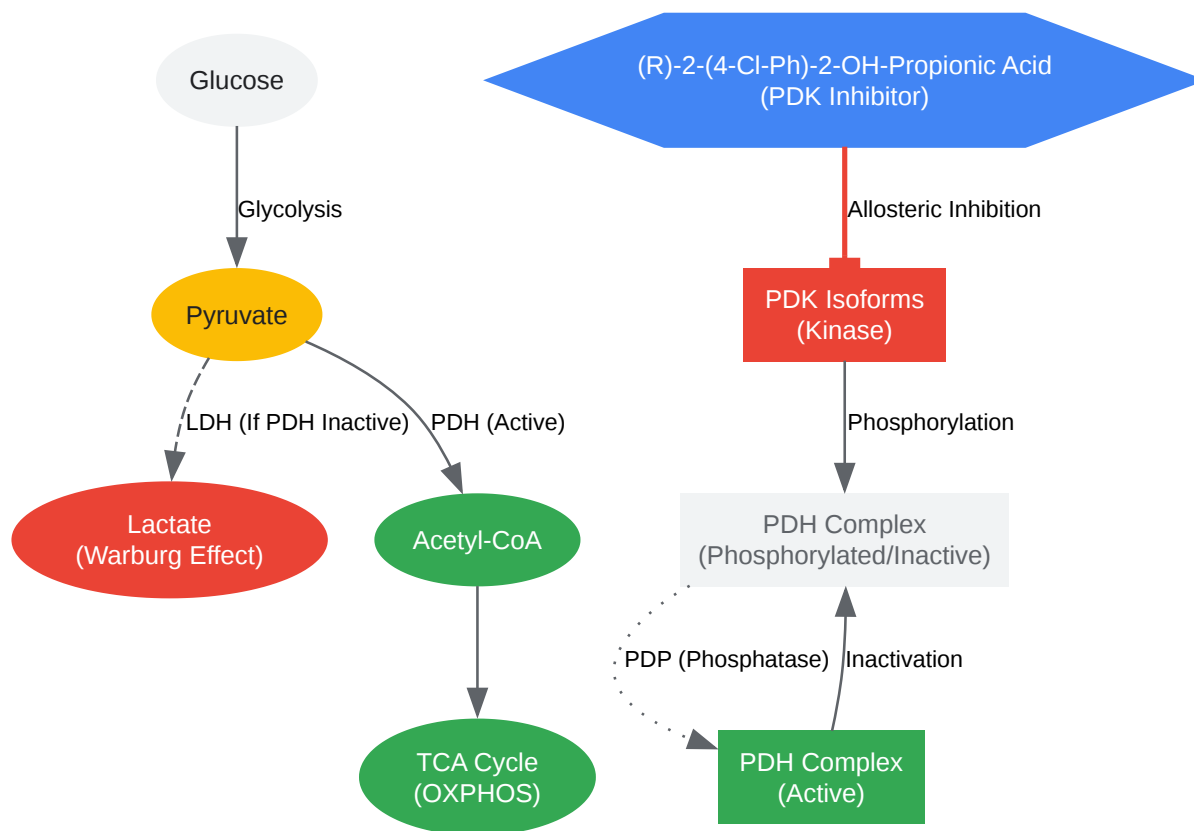
- Physiological State: PDK phosphorylates the E1 subunit of PDC, inactivating it. This forces cells to rely on glycolysis (lactate production).
- Inhibition by (R)-Scaffold: The **(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid** derivative binds to PDK.
- Result: PDK is inhibited
PDC remains unphosphorylated (Active)

Pyruvate converts to Acetyl-CoA

OXPHOS increases.

Pathway Visualization

The following diagram illustrates the metabolic reprogramming induced by this scaffold.



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Caption: Mechanism of PDK inhibition by the (R)-scaffold, restoring PDH activity and shifting metabolism from lactate production to oxidative phosphorylation.

Chemical Synthesis & Chiral Resolution

To ensure biological validity, the (R)-enantiomer must be isolated with high enantiomeric excess (ee > 98%), as the (S)-enantiomer often exhibits significantly reduced potency or off-target effects.

Synthesis Protocol (Grignard Addition & Resolution)

This protocol describes the synthesis of the racemate followed by chiral resolution, a standard industrial approach for this scaffold.

Step 1: Grignard Addition

- Reagents: Ethyl pyruvate, 4-Chlorophenylmagnesium bromide, THF (anhydrous).
- Procedure:
 - Cool 4-Chlorophenylmagnesium bromide (1.0 M in THF) to -78°C under .
 - Add Ethyl pyruvate dropwise. The ketone carbonyl is attacked by the aryl Grignard.
 - Quench with saturated . Extract with EtOAc.[1]
 - Result:rac-Ethyl 2-(4-chlorophenyl)-2-hydroxypropionate.

Step 2: Hydrolysis

- Reagents: LiOH, THF/Water (1:1).
- Procedure: Stir ester at RT for 4h. Acidify with 1N HCl to pH 2.
- Result:rac-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Step 3: Chiral Resolution (Critical Step)

- Resolving Agent: (R)-(+)-
-Methylbenzylamine (or similar chiral base).
- Procedure:
 - Dissolve racemate in hot ethanol.

- Add 0.5 eq of resolving agent.
- Allow fractional crystallization. The diastereomeric salt of the (R)-acid usually crystallizes first (verify via X-ray or optical rotation).
- Liberate the free acid using 1N HCl.
- Validation: Verify ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Biological Evaluation Protocols

Researchers must validate the activity of this derivative using a tiered screening approach: In Vitro Enzyme Assays followed by Ex Vivo Cellular Assays.

In Vitro PDK Inhibition Assay

This assay measures the reduction in PDK-mediated phosphorylation of the PDH E1 subunit.

- Reagents: Recombinant PDK2 or PDK4, PDH E1 peptide substrate,
.
- Protocol:
 - Incubate PDK enzyme (5-10 nM) with the test compound (0.1 - 100 M) for 15 min in kinase buffer.
 - Initiate reaction by adding PDH peptide and ATP.
 - Incubate for 30 min at 30°C.
 - Stop reaction with phosphoric acid.
 - Measure
incorporation via scintillation counting.

- Data Output:

values. Potent derivatives in this class typically show

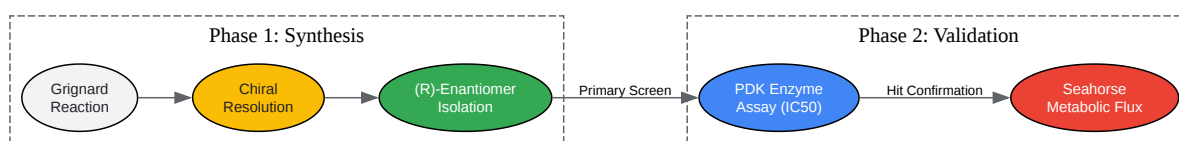
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Cellular Metabolic Shift (Seahorse Assay)

To confirm the compound reverses the Warburg effect in live cells.

- Platform: Agilent Seahorse XF Analyzer.
- Cell Lines: HepG2 (Liver) or A549 (Cancer).
- Readouts: Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
- Expected Results:
 - OCR: Increase (indicating reactivated TCA cycle).
 - ECAR: Decrease (indicating reduced lactate production).

Experimental Workflow Diagram



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Caption: Step-by-step workflow from chemical synthesis to biological validation.

Therapeutic Potential & Applications[1][2] Metabolic Diseases (Type 2 Diabetes)

The **(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid** scaffold serves as a lead for glucose-lowering agents. By inhibiting PDK, these derivatives increase PDH activity in skeletal muscle and liver, promoting glucose disposal and lowering serum lactate levels.[2] This mimics the effect of insulin on glucose oxidation but via a distinct, kinase-dependent mechanism.

Oncology (Warburg Effect Reversal)

Tumors rely on aerobic glycolysis (Warburg effect) for rapid proliferation.

- Mechanism: PDK is often overexpressed in tumors (especially PDK1/PDK3).
- Application: Derivatives of this scaffold force cancer cells to revert to OXPHOS. This increases the production of Reactive Oxygen Species (ROS) from the mitochondria, triggering apoptosis and sensitizing the tumor to chemotherapy.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how modifications to the core scaffold affect biological activity, based on historical data for this chemical class.

Structural Region	Modification	Effect on PDK Inhibition
-Position	Methyl group (Current)	Optimal for hydrophobic pocket filling.
-Position	Removal of Methyl (Glycolic acid)	Significant loss of potency (loss of steric lock).
Aryl Ring	p-Chloro (Current)	High potency; Halogen bond capability.
Aryl Ring	p-Trifluoromethyl	Increased potency (bioisostere of Cl, higher lipophilicity).
Carboxylic Acid	Conversion to Amide	Loss of activity (Acid is required for Mg ²⁺ bridging in active site).

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